2,4-Dichloroquinazoline

説明

Nomenclature and General Chemical Classification within Quinazoline (B50416) Heterocycles

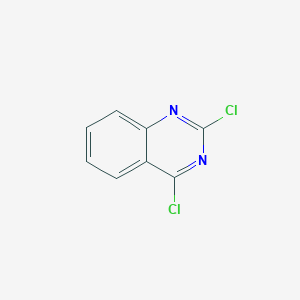

2,4-Dichloroquinazoline, with the chemical formula C₈H₄Cl₂N₂, is a heterocyclic organic compound. nih.gov Its structure features a quinazoline core, which is a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. longdom.org The nomenclature "2,4-dichloro" indicates the presence of two chlorine atoms as substituents at the 2nd and 4th positions of the quinazoline ring system. nih.govchemspider.com This compound belongs to the broader class of quinazolines, which are nitrogen-containing heterocyclic compounds. researchgate.net

The presence of the two chlorine atoms significantly influences the electronic properties and reactivity of the quinazoline ring, making it a versatile substrate for various chemical transformations. cymitquimica.coma2bchem.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 607-68-1 |

| Molecular Formula | C₈H₄Cl₂N₂ |

| Molar Mass | 199.04 g/mol |

| Appearance | White crystalline powder |

Significance as a Pivotal Intermediate in Organic Synthesis and Medicinal Chemistry

The paramount importance of this compound lies in its role as a key intermediate in the synthesis of a multitude of organic compounds. chembk.comgoogle.com Its two chlorine atoms are susceptible to nucleophilic substitution, allowing for the stepwise and regioselective introduction of various functional groups. mdpi.comstackexchange.com The chlorine atom at the C4 position is generally more reactive than the one at the C2 position, a characteristic that is widely exploited in synthetic strategies. stackexchange.comnih.govresearchgate.net

This reactivity profile has made this compound a cornerstone in medicinal chemistry for the development of new therapeutic agents. google.commdpi.com A vast number of quinazoline derivatives synthesized from this intermediate have demonstrated a broad spectrum of biological activities, including:

Antiviral mdpi.comkuleuven.be

Anti-inflammatory mdpi.com

Antihypertensive researchgate.net

T-cell inhibitors google.com

Adenosine (B11128) A2a receptor inhibitors google.com

The 4-aminoquinazoline scaffold, readily accessible from this compound, is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. mdpi.comresearchgate.net This has led to the development of several approved drugs containing the quinazoline moiety. nih.gov

Table 2: Reactivity of Chlorine Atoms in this compound

| Position | Reactivity | Reaction Conditions for Substitution |

|---|---|---|

| C4 | More reactive | Mild conditions (e.g., lower temperatures) |

| C2 | Less reactive | Harsher conditions (e.g., higher temperatures, prolonged reaction times) |

Source: stackexchange.com

Historical Context of Quinazoline Chemistry and this compound Development

The history of quinazoline chemistry dates back to the late 19th and early 20th centuries. The parent compound, quinazoline, was first synthesized in 1903 by Gabriel. longdom.org However, derivatives of this heterocyclic system were known even earlier. The name "quinazoline" was proposed by Weddige, who noted its isomeric relationship with cinnoline (B1195905) and quinoxaline. longdom.org

Early research into the reactivity of quinazolines laid the groundwork for the development of key intermediates like this compound. For instance, studies published in the early 1930s explored the interaction of this compound with various nucleophiles, such as sodium alcoholates and phenates, demonstrating the replacement of one of the halogen atoms. acs.orgacs.org

The synthesis of this compound itself has evolved over time, with various methods being developed to improve yield and efficiency. A common route involves the chlorination of 2,4-quinazolinedione (also known as benzoyleneurea) using reagents like phosphorus oxychloride (POCl₃). longdom.orggoogle.comchemicalbook.com Another approach starts from o-aminobenzonitrile, which can be converted to this compound in a one-pot reaction. google.comresearchgate.net These synthetic advancements have made this compound readily accessible for its widespread use in research and development.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQSVSYUEBNNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291383 | |

| Record name | 2,4-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-68-1 | |

| Record name | 2,4-Dichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 607-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloroquinazoline

Precursors and Starting Materials for Quinazoline (B50416) Core Formation

The foundational step in synthesizing 2,4-dichloroquinazoline is the construction of the quinazoline-2,4(1H,3H)-dione (also known as benzoyleneurea) core. researchgate.netchemicalbook.com This intermediate is then subjected to a chlorination reaction to yield the final product. Several key starting materials can be employed for the formation of this core structure.

A widely utilized method for the synthesis of quinazoline-2,4(1H,3H)-dione involves the reaction of anthranilic acid with potassium cyanate (B1221674). google.combipublication.com This process first forms an o-ureidobenzoic acid intermediate, which then undergoes cyclization to produce the desired dione (B5365651). researchgate.net The subsequent chlorination of this dione, often with agents like phosphorus oxychloride, yields this compound. google.combipublication.com

The efficiency of the cyclization reaction between anthranilic acid and potassium cyanate is highly dependent on the reaction parameters. google.comjst.go.jp Optimization of these conditions is critical for achieving high yields of the quinazoline-2,4(1H,3H)-dione intermediate.

pH: The reaction is typically carried out under basic conditions, with a pH range of 9 to 12 being optimal. google.com The use of a base, such as sodium hydroxide, facilitates the cyclization of the initially formed urea (B33335) derivative. jst.go.jpnih.gov

Temperature: The reaction temperature can range from room temperature to 100 °C. google.com Some procedures involve an initial reaction at a lower temperature (e.g., 40 °C) followed by heating to a higher temperature (e.g., 90 °C) to drive the cyclization to completion. google.com However, efficient one-pot syntheses have been developed that proceed at room temperature in water. jst.go.jpnih.gov

Molar Ratios: The molar ratio of anthranilic acid to potassium cyanate is a key factor. An excess of potassium cyanate is generally used. bipublication.com For instance, a molar ratio of anthranilic acid to potassium cyanate of 1:1 to 1:3 has been reported to be effective. google.com In some protocols, specific molar ratios of other reagents, such as acetic acid and sodium hydroxide, are also defined to optimize the reaction. jst.go.jp

Solvent: Water is a commonly used and environmentally friendly solvent for this reaction. google.comjst.go.jpnih.gov

The following table summarizes typical reaction conditions for the synthesis of quinazoline-2,4(1H,3H)-dione from anthranilic acid and potassium cyanate:

| Parameter | Condition | Source |

| Starting Material | Anthranilic Acid, Potassium Cyanate | google.combipublication.com |

| pH | 9–12 | google.com |

| Temperature | Room Temperature to 100 °C | google.com |

| Molar Ratio (Anthranilic Acid:KOCN) | 1:1 to 1:3 | google.com |

| Solvent | Water | google.comjst.go.jpnih.gov |

An alternative route to the quinazoline core involves the condensation of anthranilamide with urea. researchgate.net This method is also a viable pathway for producing quinazoline-2,4(1H,3H)-dione, which can then be chlorinated.

The condensation of anthranilamide with aldehydes or ketones is a common method for synthesizing quinazolinone derivatives, and various solvent systems and catalysts have been explored to improve efficiency. ajol.info While direct condensation with urea is a specific application, the principles of solvent effects are relevant. Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective in similar cyclization reactions, sometimes providing better results than alcohols like methanol (B129727) or ethanol (B145695). thieme-connect.de For instance, the condensation of 2-aminobenzamide (B116534) with aldehydes has been successfully carried out in DMSO under ultrasound irradiation. arabjchem.org

A more direct, one-step synthesis of this compound can be achieved by reacting ortho-aminobenzonitrile with diphosgene in a suitable solvent like acetonitrile (B52724). This method has been reported to produce the target compound with a high yield of 85%. google.com

Despite the high yield, this synthetic route presents significant challenges. Diphosgene is a highly toxic substance, which severely restricts its practical application on a large scale. google.com Furthermore, the reaction often requires the use of a pressurized autoclave and elevated temperatures, adding to the operational complexity and safety concerns. google.com These factors limit the widespread use of this method in industrial settings.

Isatin-3-oximes as Precursors for Ring Enlargement

A modern and efficient one-pot cascade synthesis allows for the direct preparation of 2,4-dichloroquinazolines from isatin-3-oximes. tandfonline.comtandfonline.com This method involves a ring enlargement process mediated by the addition of bis(trichloromethyl)carbonate and a triarylphosphine oxide, leading to the formation of substituted quinazolines in moderate to excellent yields. tandfonline.comresearchgate.net This transformation is valued for its operational simplicity and its compatibility with a range of functional groups, presenting a practical alternative to more traditional chlorination reactions. tandfonline.comresearchgate.net The process begins with the addition of bis(trichloromethyl)carbonate to a solution of a triarylphosphine oxide, followed by the addition of the isatin-3-oxime (B1672200), with the mixture then heated to drive the reaction to completion. lookchem.com

Chlorination Strategies to Introduce Dichloro Substituents

The most established route for synthesizing this compound involves the chlorination of a pre-formed quinazoline-2,4(1H,3H)-dione (also known as benzoylene urea). nih.govacs.org This precursor is typically synthesized by the cyclization of an anthranilic acid derivative with urea or potassium cyanate. acs.orgnih.govresearchgate.net The subsequent dichlorination step replaces the hydroxyl groups of the dione with chlorine atoms.

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

The chlorination of quinazoline-2,4-diones using phosphorus oxychloride (POCl₃) is the classical and most widely documented method for producing 2,4-dichloroquinazolines. nih.govacs.org In this reaction, the quinazoline-2,4-dione is typically heated, often under reflux, with an excess of POCl₃, which can function as both the chlorinating agent and the solvent. google.comsmolecule.comgoogle.com

To improve the efficiency and yield of the POCl₃ chlorination, catalytic additives are frequently employed. Tertiary amines such as N,N-dimethylaniline google.com and triethylamine (B128534) nih.govrsc.org are common choices. These bases can facilitate the reaction, which proceeds through initial phosphorylation steps before the final conversion to the dichloro product. smolecule.com The use of N,N-dimethylaniline as a catalyst has been shown to improve both yield and selectivity in one-step cyclization-halogenation processes starting from urea derivatives.

While phosphorus oxychloride can serve as the solvent, other organic solvents may be used during the reaction or workup. For instance, after the reaction with POCl₃, the mixture can be concentrated and the residue dissolved in a solvent like toluene (B28343) for workup and purification. google.com Historically, solvents such as xylidine (B576407) have been used for the chlorination step, although this approach can suffer from low yields and the higher toxicity of the solvent. google.com

Careful control of reaction time and temperature is critical for maximizing the yield and minimizing the formation of by-products during POCl₃ mediated chlorination. The reaction is typically conducted by refluxing the mixture for several hours. For example, a common procedure involves refluxing the quinazoline-2,4-dione with POCl₃ and an amine base for 10 hours. google.com The phosphorylation stage of the mechanism can occur at lower temperatures (below 25°C), while the subsequent conversion to the final chloroquinazoline product requires heating to temperatures between 70-90°C. smolecule.com

| Precursor | Chlorinating Agent | Catalyst/Additive | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| Quinazoline-2,4-dione | Phosphorus oxychloride (POCl₃) | Triethylamine | Reflux | 10 hours | |

| Substituted Quinazoline-2,4-dione | Phosphorus oxychloride (POCl₃) | N,N-dimethylaniline | Heating | Not Specified | |

| Quinazoline-2,4-dione | Phosphorus oxychloride (POCl₃) | None specified | Reflux | Not Specified | acs.org |

Alternative Chlorinating Agents (e.g., Bis(trichloromethyl)carbonate)

As an alternative to the often harsh conditions associated with POCl₃, other chlorinating agents have been developed. Bis(trichloromethyl)carbonate (BTC), also known as triphosgene, is a notable example. tandfonline.comclockss.org BTC is a stable, crystalline solid that serves as a convenient substitute for the highly toxic phosgene (B1210022) gas. nih.gov It can be used for the one-pot synthesis of 2,4-dichloroquinazolines directly from anthranilonitrile, a reaction that is aided by a catalytic amount of triphenylphosphine (B44618) oxide. clockss.org This method avoids the use of toxic diphosgene and can proceed under relatively milder conditions. clockss.org Furthermore, BTC is the key reagent in the previously mentioned ring-enlargement synthesis starting from isatin-3-oximes. tandfonline.comresearchgate.net

| Precursor | Reagents | Key Features | Reference |

|---|---|---|---|

| Isatin-3-oximes | BTC, Triarylphosphine oxide | One-pot cascade ring enlargement | tandfonline.com |

| Anthranilonitrile | BTC, Catalytic Triphenylphosphine oxide | One-pot cyclization | clockss.org |

Influence of Phosphine (B1218219) Oxides

In the synthesis of 2,4-dichloroquinazolines from isatin-3-oximes, the choice of phosphine oxide catalyst plays a critical role. A notable method involves a one-pot cascade reaction using bis(trichloromethyl)carbonate (BTC) and a triarylphosphine oxide (TPPO) catalyst. informahealthcare.comlookchem.com The electronic properties of the substituents on the TPPO significantly affect the reaction's efficiency.

Initial experiments using triphenylphosphine oxide (TPPO) with BTC and isatin-3-oxime yielded this compound, but optimization studies showed that modifying the electronic nature of the TPPO could dramatically improve results. informahealthcare.comlookchem.com Triarylphosphine oxides with electron-donating groups were found to provide excellent yields in shorter reaction times. informahealthcare.com For instance, tris(4-methoxyphenyl)phosphine (B1294419) oxide led to a 92% yield of this compound. lookchem.com Conversely, phosphine oxides with electron-withdrawing groups resulted in lower yields and required longer reaction periods. lookchem.com The amount of the triarylphosphine oxide catalyst is also crucial; a decrease in the catalyst amount can maintain an excellent yield, though it may necessitate a longer reaction time. lookchem.com

The general procedure for this synthesis involves adding BTC to a solution of the triarylphosphine oxide in a solvent like chlorobenzene, followed by the addition of the isatin-3-oxime. informahealthcare.comlookchem.com The mixture is then heated to complete the reaction. informahealthcare.comlookchem.com

Table 1: Effect of Triarylphosphine Oxide (TPPO) Substituents on this compound Synthesis informahealthcare.comlookchem.com

| Triarylphosphine Oxide (Catalyst) | Substituent Type | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|

| Tris(4-methoxyphenyl)phosphine oxide | Strong Electron-Donating | 92 | Short | Demonstrated the best reactivity and yield. |

| Triphenylphosphine oxide (TPPO) | Neutral | 68 | Moderate | Serves as the baseline for comparison. |

| TPPO with Electron-Withdrawing Groups | Electron-Withdrawing | Lower | Longer | Exhibited lower efficiency in the reaction. |

One-Pot Synthetic Approaches to this compound and Derivatives

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. Several one-pot methodologies have been developed for this compound and its derivatives.

A prominent one-pot method is the cascade ring enlargement of isatin-3-oximes, which are treated with bis(trichloromethyl)carbonate (BTC) and a triarylphosphine oxide catalyst. informahealthcare.comlookchem.com This approach directly yields substituted 2,4-dichloroquinazolines in moderate to excellent yields and is compatible with a range of functional groups. informahealthcare.comlookchem.com Another strategy involves the reaction of o-aminobenzonitrile with diphosgene and acetonitrile, which produces this compound in a single step with an 85% yield, although this method requires high pressure and temperature. google.com The use of the safer solid phosgene equivalent, triphosgene, in conjunction with a catalytic amount of triphenylphosphine oxide, also facilitates the cyclization of anthranilonitriles to form 2,4-dichloroquinazolines. nih.gov

Furthermore, a one-step cyclization and halogenation process starting from methoxycarbonyl- or phenoxycarbonyl-derivatives of substituted phenylureas is an effective route. This method uses reagents like phosphorus oxychloride to directly produce 2,4-dichloroquinazolines with high purity. Starting from this compound itself, derivatives can be synthesized in a one-pot procedure involving multiple subsequent nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org

Industrial Scale Synthesis Considerations

For the synthesis of this compound to be viable on an industrial scale, factors such as cost, safety, yield, and environmental impact are paramount. google.comgoogle.com A common industrial route involves a two-step process: first, the reaction of ortho-aminobenzoic acid with potassium cyanate or urea to form quinazoline-2,4-dione, followed by chlorination with an agent like phosphorus oxychloride (POCl₃). google.comijser.in

Key considerations for large-scale production include:

Raw Materials : The use of readily accessible and non-toxic raw materials is preferred. google.com For example, a method using ortho-aminobenzoic acid and potassium cyanate in water is highlighted as suitable for industrial production. google.com

Reagent Safety : Highly toxic reagents like phosgene gas are generally avoided in favor of safer alternatives such as diphosgene or triphosgene, a stable solid. google.comnih.gov However, even these require careful handling. google.comnih.gov Methods that reduce the use of hazardous chemicals like POCl₃ are also being developed.

Reaction Conditions : Processes that operate under mild conditions (lower temperatures and pressures) are safer and more cost-effective for large-scale applications. google.com Methods requiring high temperatures (above 190°C) and autoclaves can be limited by safety concerns and operational complexity. google.com

Process Optimization : Continuous flow synthesis represents a significant advancement for industrial-scale optimization. It has been shown to reduce the usage of POCl₃ by 40% while maintaining a high yield of 89%.

Yield and Purity : High reaction yields and product purity are crucial for economic viability, minimizing the need for costly purification steps. google.comgoogle.com

Table 2: Comparison of Synthetic Routes for Industrial Application

| Starting Materials | Key Reagents | Advantages for Industrial Scale | Disadvantages/Challenges |

|---|---|---|---|

| Ortho-aminobenzoic acid, Potassium cyanate | POCl₃, Aliphatic amide (solvent) | Accessible raw materials, non-toxic solvent, high yield. google.com | Two-step process. google.com |

| Substituted phenylureas | POCl₃, N,N-dimethylaniline | One-step process, good efficiency. | Requires specific urea derivatives as precursors. |

| o-Aminobenzonitrile | Diphosgene, Acetonitrile | One-step, high yield (85%). google.com | Requires high pressure/temperature, toxic reagent. google.com |

| Isatin-3-oximes | Bis(trichloromethyl)carbonate (BTC), TPPO | Mild conditions, high yield, simple operation. google.com | Cost of specialized starting materials may be a factor. |

Reactivity and Chemical Transformations of 2,4 Dichloroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The quinazoline (B50416) scaffold, particularly the 4-aminoquinazoline derivative, is recognized as a privileged structure in medicinal chemistry, forming the basis for numerous bioactive compounds. nih.gov A primary and extensively documented method for synthesizing these derivatives is the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline. nih.govresearchgate.netresearchgate.net This reaction involves the displacement of one or both chlorine atoms by a nucleophile. The pyrimidine (B1678525) ring of the quinazoline is activated towards nucleophilic attack due to the presence of two electronegative chlorine atoms. stackexchange.com The general scheme for this transformation involves the reaction of a this compound precursor with a nucleophile, such as a primary or secondary amine, leading to the corresponding substituted quinazoline derivative. researchgate.net

Regioselectivity of Chlorine Atom Substitution at C-2 and C-4 Positions

A key feature of SNAr reactions on this compound is the pronounced regioselectivity. Numerous studies consistently show that nucleophilic attack preferentially occurs at the C-4 position under mild reaction conditions, yielding 4-substituted-2-chloroquinazoline derivatives. nih.govstackexchange.com The chlorine atom at the C-2 position is less reactive and typically requires harsher conditions, such as higher temperatures, for substitution to occur. stackexchange.comstackexchange.com For instance, when this compound is treated with hydrazine (B178648) hydrate (B1144303) at low temperatures (0-5 °C), substitution exclusively happens at the C-4 position. stackexchange.com Subsequent substitution at the C-2 position necessitates more forceful conditions, like refluxing in isopropanol (B130326). stackexchange.com This differential reactivity allows for the sequential and controlled introduction of different nucleophiles at the C-4 and C-2 positions, enabling the synthesis of a wide array of disubstituted quinazolines. digitellinc.com

The high regioselectivity observed in the SNAr of this compound is primarily governed by electronic factors. nih.gov While electrostatic attraction might suggest a preference for the more electron-deficient carbon, the reaction is strongly influenced by frontier molecular orbital interactions. nih.gov Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to understand the molecular basis for this selectivity. nih.govresearchgate.net

These calculations reveal that the C-4 carbon atom's orbitals make a greater contribution to the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound molecule compared to the C-2 carbon. nih.gov A higher LUMO coefficient indicates that this position is more susceptible to nucleophilic attack. nih.govresearchgate.net This orbital-driven reactivity aligns with the calculated lower activation energy for the nucleophilic attack at the C-4 position, providing a strong theoretical foundation for the experimentally observed regioselectivity. nih.gov The substitution pattern on the fused benzene (B151609) ring, whether with electron-donating or electron-withdrawing groups, does not appear to alter this inherent preference for C-4 substitution. nih.gov

| Atom | Orbital 1 Coefficient | Orbital 2 Coefficient | Total Contribution |

|---|---|---|---|

| C-2 | -0.20 | -0.09 | -0.29 |

| C-4 | -0.27 | -0.12 | -0.39 |

While electronic factors are dominant, steric effects can also influence the regioselectivity of the reaction, particularly with bulky nucleophiles. The C-4 position is generally more sterically accessible than the C-2 position, which is flanked by the fused benzene ring and the N-1 nitrogen atom. This difference in steric hindrance further favors the nucleophilic attack at the C-4 position. rsc.org For example, the reaction of this compound with N-substituted cyclic amines consistently yields 2-amino-4-chloroquinazolines, indicating a preference for substitution at the more sterically accessible C-2 position in that specific case, which contrasts with the usual C-4 selectivity. rsc.org This highlights that the interplay between the substrate's electronics and the nucleophile's steric properties determines the final regiochemical outcome.

The widely accepted mechanism for the SNAr reaction of this compound is a two-step addition-elimination process. nih.gov This mechanism involves the initial attack of the nucleophile on the electron-deficient quinazoline ring to form a tetrahedral, anionic intermediate known as a Meisenheimer complex or σ-adduct. nih.govresearchgate.netfrontiersin.org This intermediate is resonance-stabilized, which is a driving force for the reaction. stackexchange.com

The formation of this zwitterionic Meisenheimer complex is the first step. researchgate.net Subsequently, two pathways for its decomposition have been proposed:

Direct expulsion of the leaving group (the chloride ion) followed by rapid proton loss (if the nucleophile was protonated) to yield the final substitution product. researchgate.netfrontiersin.org

A base-catalyzed deprotonation of the complex, which then loses the chloride ion to form the product. researchgate.netfrontiersin.org

While the stepwise mechanism via a discrete Meisenheimer complex is generally accepted, recent research suggests that some SNAr reactions may proceed through concerted or borderline mechanisms where the distinction between the intermediate and transition state becomes blurred. nih.govnih.gov However, for most reactions involving this compound and amine nucleophiles, the formation of the Meisenheimer intermediate is considered the key mechanistic step. nih.gov

Reactions with Amine Nucleophiles: Synthesis of Aminoquinazoline Derivatives

The reaction of this compound with a diverse range of amine nucleophiles is a cornerstone for the synthesis of biologically active aminoquinazoline derivatives. nih.govresearchgate.netdigitellinc.com This transformation is highly efficient for producing 2-chloro-4-aminoquinazolines and, under more forcing conditions, 2,4-diaminoquinazolines. nih.govresearchgate.net The reaction conditions, including the choice of solvent, base, and temperature, can be tuned to optimize yields and control selectivity. nih.gov

Both primary and secondary amines, encompassing aliphatic, benzylic, and aromatic (anilines) amines, readily react with this compound. nih.govstackexchange.comresearchgate.net The initial substitution invariably occurs at the C-4 position. nih.gov The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the C-4 carbon. libretexts.org Once the first substitution has occurred, the resulting 2-chloro-4-aminoquinazoline is less reactive towards further substitution because the electron-donating amino group deactivates the ring for subsequent nucleophilic attack. stackexchange.com Consequently, replacing the second chlorine atom at the C-2 position requires more vigorous reaction conditions. stackexchange.com

A variety of solvents and bases are employed for these reactions. Solvents such as tetrahydrofuran (B95107) (THF), ethanol (B145695), acetonitrile (B52724), and dioxane are common, with reaction temperatures ranging from room temperature to around 80 °C. nih.gov Bases like triethylamine (B128534) (Et3N), diisopropylethylamine (iPr2NEt), or sodium acetate (B1210297) (NaOAc) are often used to neutralize the hydrochloric acid (HCl) generated during the reaction. nih.gov

| Amine Type | Base | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Aliphatic Amines | Et~3~N | THF | Room Temperature | 0.5–3 hours |

| Benzylic Amines | NaOAc | THF/H~2~O | Not specified | Not specified |

| Anilines | iPr~2~NEt | Ethanol | ~80–82 °C | Slower than aliphatic amines |

| Anilines | NaOAc | THF/H~2~O | Not specified | Not specified |

Cyclic Amines (e.g., Morpholine (B109124), Piperazine)

The reaction of this compound with cyclic secondary amines, such as morpholine and piperazine (B1678402), proceeds readily to afford 4-substituted-2-chloroquinazoline derivatives. The nucleophilic attack preferentially occurs at the more reactive C4-position of the quinazoline ring.

For instance, the reaction with N-substituted cyclic amines has been shown to yield 2-amino-4-chloroquinazolines. rsc.orgrsc.org This regioselectivity is a consistent feature in these reactions. The resulting 2-chloro-4-(cyclic amino)quinazolines can then be subjected to further nucleophilic substitution at the C2-position if desired, often under more vigorous conditions, to synthesize 2,4-disubstituted quinazolines. digitellinc.com

Table 1: Reaction of this compound with Cyclic Amines

| Amine | Product | Reaction Conditions | Reference |

| Morpholine | 2-Chloro-4-morpholinoquinazoline | Varies | mdpi.com |

| Piperazine | 2-Chloro-4-(piperazin-1-yl)quinazoline | Varies | rsc.org |

Anilines and Benzylamines

Anilines and benzylamines are also effective nucleophiles for the regioselective substitution of the chlorine atom at the 4-position of this compound. nih.gov These reactions provide a straightforward route to various 2-chloro-4-(arylamino)quinazolines and 2-chloro-4-(benzylamino)quinazolines.

The general reaction involves the nucleophilic attack of the amine on the electron-deficient C4-carbon of the quinazoline ring, leading to the displacement of the chloride ion. These reactions are typically carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrogen chloride that is formed.

Formation of 2-Chloro-4-aminoquinazolines and 2,4-Diaminoquinazolines

The synthesis of 2-chloro-4-aminoquinazolines is a common transformation of this compound, leveraging the higher reactivity of the C4-chloro group. nih.govresearchgate.netnih.gov This selective monosubstitution is achieved by reacting this compound with a primary or secondary amine under controlled conditions. nih.gov

To achieve disubstitution and form 2,4-diaminoquinazolines, a two-step approach is generally employed. First, the more reactive C4-chloro is substituted. Then, the resulting 2-chloro-4-aminoquinazoline is subjected to a second nucleophilic substitution with another amine, often requiring more forcing conditions like higher temperatures, to replace the less reactive C2-chloro group. stackexchange.comdigitellinc.com This stepwise approach allows for the synthesis of unsymmetrically substituted 2,4-diaminoquinazolines by using different amines in each step.

Reactions with Alkoxide Nucleophiles: Synthesis of Alkoxyquinazoline Derivatives

This compound readily reacts with alkoxide nucleophiles, such as sodium ethoxide, to yield alkoxyquinazoline derivatives. This reaction provides a versatile method for introducing alkoxy groups onto the quinazoline scaffold.

Specificity for 4-Chloro Position Substitution

Similar to the reactions with amine nucleophiles, the reaction with alkoxides also exhibits a high degree of regioselectivity, with the initial substitution occurring preferentially at the C4-position. researchgate.net For example, the reaction of this compound with sodium ethoxide in ethanol leads to the formation of 2-chloro-4-ethoxyquinazoline.

The chlorine atom at the C2-position can also be displaced by an alkoxide, but this generally requires more forcing reaction conditions. This allows for the stepwise synthesis of 2,4-dialkoxyquinazolines or mixed 2-alkoxy-4-substituted quinazolines.

Reactions with Hydrazine Derivatives

Hydrazine and its derivatives are potent nucleophiles that react with this compound to form hydrazinylquinazolines. The reaction typically proceeds with the initial substitution of the chlorine atom at the C4-position.

For example, treatment of this compound with hydrazine hydrate in ethanol at low temperatures (0-5 °C) results in the selective formation of 2-chloro-4-hydrazinylquinazoline (B2550126). stackexchange.com The chlorine at the C2-position remains intact under these mild conditions. stackexchange.com To achieve disubstitution and form 2,4-dihydrazinylquinazoline, the intermediate 2-chloro-4-hydrazinylquinazoline must be subjected to harsher conditions, such as refluxing in isopropanol with hydrazine hydrate. stackexchange.com

Reactions with Thiol Nucleophiles

Thiol nucleophiles, such as thiols and thiophenols, can also displace the chlorine atoms of this compound to form thioether derivatives. The reaction follows the established pattern of preferential substitution at the C4-position.

The reaction of this compound with a thiol in the presence of a base affords the corresponding 2-chloro-4-(alkylthio)- or 2-chloro-4-(arylthio)quinazoline. The less reactive C2-chloro group can then be substituted by another thiol or a different nucleophile under more vigorous conditions.

Reactions with Cyanate (B1221674)

The reaction involving a cyanate salt, specifically potassium cyanate, is a fundamental step in the synthesis of the 2,4-quinazolinedione scaffold, which serves as a direct precursor to this compound. In this process, ortho-aminobenzoic acid is treated with potassium cyanate in an aqueous solution. The reaction proceeds to form an intermediate urea (B33335) derivative which then undergoes cyclization to yield 2,4-quinazolinedione. google.com

This quinazolinedione is subsequently chlorinated using reagents such as phosphorus oxychloride or thionyl chloride to produce this compound. google.com Therefore, the reaction with cyanate is integral to the formation of the quinazoline ring system prior to the introduction of the chlorine substituents, rather than a direct reaction with this compound itself.

One-Pot SNAr Reaction Sequences

This compound readily undergoes nucleophilic aromatic substitution (SNAr) reactions. The substitution is highly regioselective, with the initial attack invariably occurring at the more electrophilic C-4 position. mdpi.com This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen atom. A wide variety of nucleophiles, particularly primary and secondary amines, can be used to displace the C-4 chlorine under relatively mild conditions. mdpi.com

The substitution of the second chlorine atom at the C-2 position requires significantly harsher reaction conditions, such as higher temperatures. This reactivity difference allows for the sequential introduction of different nucleophiles in a one-pot or stepwise fashion to synthesize diversely substituted quinazolines. For instance, treatment of this compound with one equivalent of an amine at a lower temperature will yield the 4-amino-2-chloroquinazoline derivative. A subsequent reaction with a different amine at an elevated temperature can then replace the C-2 chlorine.

| Nucleophile | Solvent | Base | Temperature | Position of Substitution |

|---|---|---|---|---|

| Primary/Secondary Aliphatic Amines | THF, Ethanol, Acetonitrile | Et3N, DIPEA | Room Temperature | C-4 |

| Anilines | THF/H2O, Dioxane | NaOAc, DIPEA | Room Temperature to 80 °C | C-4 |

| Hydrazine Hydrate | Ethanol | - | 0-5 °C | C-4 |

| Hydrazine Hydrate (on 2-chloro-4-hydrazinylquinazoline) | Isopropanol | - | Reflux | C-2 |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, predominantly catalyzed by palladium complexes, also exhibit high regioselectivity, favoring substitution at the C-4 position. This allows for the controlled synthesis of complex, polysubstituted quinazoline derivatives.

Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a widely used method for forming C-C bonds by reacting this compound with various aryl- and heteroarylboronic acids. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst. As with SNAr reactions, the Suzuki coupling shows exclusive selectivity for the more reactive C-4 position under controlled conditions.

This selectivity enables the synthesis of 4-aryl-2-chloroquinazolines, which can be further functionalized at the C-2 position in a subsequent coupling reaction. A variety of palladium catalysts and reaction conditions have been employed to achieve these transformations efficiently.

| Boronic Acid | Palladium Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Arylboronic acids | Pd(OAc)2 / PPh3 | Na2CO3 | Toluene (B28343)/H2O | Good |

| Heteroarylboronic acids | Pd(OAc)2 / PPh3 | Na2CO3 | Toluene/H2O | Moderate to Good |

| Phenylboronic acid | (PPh3)2PdCl2 / PCy3 | CsCO3 | Dioxane/H2O | 83-88% |

| 3-Methoxyphenylboronic acid | (PPh3)2PdCl2 / PCy3 | CsCO3 | Dioxane/H2O | 86% |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction provides a direct method for the alkynylation of this compound, forming a C-C bond between the quinazoline core and a terminal alkyne. This reaction is typically co-catalyzed by a palladium complex and a copper(I) salt, such as copper(I) iodide, in the presence of a base.

Consistent with other reactions of this compound, the Sonogashira coupling proceeds with high regioselectivity, leading to the formation of 4-alkynyl-2-chloroquinazoline derivatives. The reaction accommodates a range of both aryl and alkyl substituted terminal alkynes, yielding the monosubstituted product without the formation of the dialkynylated species.

Palladium-Catalyzed Reactions

Palladium catalysis is central to the functionalization of this compound beyond the Suzuki and Sonogashira reactions. These catalysts facilitate a broad spectrum of cross-coupling reactions, which are pivotal for creating libraries of substituted quinazolines. The consistent observation across these reactions is the preferential substitution at the C-4 position due to its higher electrophilicity. rsc.org

An illustrative strategy to achieve substitution at the less reactive C-2 position involves temporarily deactivating the C-4 position. For example, the C-4 position can be blocked by reacting it with a thioether. Following this, a regioselective palladium-catalyzed cross-coupling, such as a Suzuki reaction, can be performed at the C-2 position. The C-4 position can then be functionalized via a subsequent palladium-catalyzed, copper(I)-mediated desulfurative coupling. This sequential, multi-reaction approach allows for the controlled synthesis of tri-functionalized quinazolines. rsc.org

Selective Removal of Chlorine Substituents

While extensive research focuses on the substitution of the chlorine atoms on this compound, methods for their selective removal (dechlorination) are also synthetically valuable. Such transformations are typically achieved through catalytic hydrogenation or other reduction methods. In these reactions, a chlorine atom is replaced by a hydrogen atom.

For polychlorinated heterocyclic compounds, achieving selective dechlorination often depends on the specific catalyst and reaction conditions. Common methods include catalytic transfer hydrogenation, using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst (e.g., Pd/C), or reduction with agents like zinc powder in acetic acid. While these are general methods for dehalogenation, specific literature detailing the controlled, selective removal of only the C-4 or C-2 chlorine from this compound is not extensively documented in the reviewed sources. The differential reactivity of the two positions suggests that selective removal of the C-4 chlorine should be achievable under carefully controlled reductive conditions.

Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental process for the reduction of unsaturated compounds. rsc.org In the context of quinoline (B57606) derivatives, this reaction is a practical method for accessing 1,2,3,4-tetrahydroquinolines. nih.govrsc.org While the direct catalytic hydrogenation of this compound itself is not extensively detailed in the provided search results, the hydrogenation of the quinoline core is well-established. This process typically involves the use of noble metal catalysts, such as palladium or platinum, under a hydrogen atmosphere. rsc.orgpharmaguideline.com The reaction reduces the C=N and C=C bonds within the heterocyclic ring. For functionalized quinolines, the selectivity of the hydrogenation can be influenced by the catalyst and reaction conditions, potentially allowing for the reduction of the heterocyclic ring while preserving substituents or vice-versa. nih.gov

Metal-Halogen Exchange

Metal-halogen exchange is a powerful reaction in organometallic chemistry for creating new carbon-metal bonds from organic halides. wikipedia.org This transformation is commonly performed using highly electropositive metals or organometallic reagents, such as organolithium compounds. wikipedia.orgias.ac.in For dihalogenated heterocycles like this compound, the exchange typically occurs regioselectively.

Studies on related 2,4-dihaloquinolines show that lithium-halogen exchange proceeds with high regioselectivity. For instance, 2,4-dibromoquinolines undergo exchange preferentially at the C-4 position when treated with organolithium reagents. researchgate.net This selectivity is attributed to the electronic properties of the quinoline ring system. The resulting C-4 lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents at this position. researchgate.netrsc.org While direct examples for this compound were not specified, this principle of preferential C-4 exchange is a key aspect of its reactivity.

Table 1: Regioselectivity in Metal-Halogen Exchange of Dihalo-aromatics

| Substrate | Reagent | Position of Exchange | Reference |

|---|---|---|---|

| 2,4-Dibromoquinoline | n-Butyllithium | C-4 | researchgate.net |

This table illustrates the principle of regioselective exchange in related di- and polyhalogenated heterocyclic systems.

Metal Hydride Reduction

Metal hydrides, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are common reagents for the reduction of various functional groups. uop.edu.pkchemistnotes.com LiAlH₄ is a very powerful reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles, whereas NaBH₄ is milder and typically used for aldehydes and ketones. pharmaguideline.comuop.edu.pk

The reduction of the quinazoline core can be achieved with these reagents. The choice of hydride and reaction conditions can influence the outcome. For instance, metal hydrides can reduce the C=N bonds within the quinazoline ring. pharmaguideline.com These reactions are complementary to catalytic hydrogenation and are often preferred for their operational simplicity, avoiding the need for high-pressure gas equipment. pharmaguideline.comuop.edu.pk The reduction of this compound with metal hydrides would likely involve the reduction of the pyrimidine ring and potentially the reductive cleavage of the carbon-chlorine bonds, depending on the strength of the reducing agent and the reaction conditions.

Tributyltin Hydride Reactions (Radical and Stille-Type)

Tributyltin hydride (Bu₃SnH) is a versatile reagent in organic synthesis, primarily used as a source of hydrogen atoms for radical chain reactions. libretexts.orgorganic-chemistry.org One of its most common applications is the dehalogenation of alkyl and aryl halides. libretexts.org The reaction proceeds via a radical chain mechanism initiated by a radical initiator like azobisisobutyronitrile (AIBN). libretexts.orgyoutube.com The tributyltin radical abstracts a halogen atom from the substrate to generate a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the dehalogenated product and propagate the chain. libretexts.org

In the case of this compound, treatment with tributyltin hydride would be expected to cause reductive dehalogenation, sequentially replacing the chlorine atoms with hydrogen. The relative reactivity of the C-4 and C-2 positions would influence whether a mono-dechlorinated or fully dechlorinated product is formed.

While not explicitly detailed for this compound in the search results, Bu₃SnH is also a key component in Stille-type cross-coupling reactions, which involve the palladium-catalyzed coupling of an organostannane with an organic halide. However, its primary role in reactions with halo-aromatics is often as a radical reducing agent. organic-chemistry.org

Rearrangement Reactions (e.g., Sulfonyl Group Migration)

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.de In the chemistry of quinazoline derivatives, sulfonyl group migrations have been observed. nih.govresearchgate.netrsc.org These migrations can occur between nitrogen and oxygen atoms (N- to O-shift) or between other positions. nih.govresearchgate.net

For example, studies on quinazolin-4(3H)-ones have shown that an N-sulfonyl group can undergo an intramolecular 1,3-migration to the carbonyl oxygen. nih.govresearchgate.net More recently, a "sulfonyl group dance" has been reported for 2,4-disubstituted quinazolines. nih.gov This process involves treating a 2-chloro-4-sulfonylquinazoline with an azide (B81097) nucleophile. The azide first displaces the sulfonyl group at the C-4 position. Subsequently, the azide-tetrazole tautomeric equilibrium facilitates the nucleophilic attack of the displaced sulfinate at the C-2 position, displacing the chloride. nih.govresearchgate.net This sequence effectively results in the migration of the sulfonyl group from C-4 to C-2, with concomitant introduction of an azide (or tetrazole) at C-4. nih.gov This transformation highlights the complex and synthetically useful rearrangements that the quinazoline scaffold can undergo.

Table 2: Example of Sulfonyl Group Rearrangement

| Starting Material | Reagents | Key Transformation | Reference |

|---|---|---|---|

| 2-Chloro-4-sulfonylquinazoline | Sodium Azide | Sulfonyl group migrates from C-4 to C-2 | nih.gov |

Other Notable Transformations

Beyond the reactions mentioned above, the most prominent transformation of this compound is nucleophilic aromatic substitution (SNAr). nih.gov The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine-bearing carbons toward nucleophilic attack.

Numerous studies have demonstrated that the chlorine atom at the C-4 position is significantly more reactive than the one at the C-2 position. nih.govstackexchange.com This allows for highly regioselective substitution reactions. Treatment of this compound with a single equivalent of a nucleophile, such as a primary or secondary amine, under mild conditions (e.g., room temperature) leads exclusively to the formation of 2-chloro-4-aminoquinazoline derivatives. nih.govrsc.org The substitution of the second chlorine atom at the C-2 position typically requires harsher conditions, such as elevated temperatures. stackexchange.comstackexchange.com This differential reactivity has been rationalized by DFT calculations, which show that the carbon at the 4-position has a higher LUMO coefficient, making it more electrophilic and susceptible to nucleophilic attack. nih.gov This selective functionalization is a cornerstone in the synthesis of a vast number of biologically active 4-aminoquinazoline derivatives. nih.gov

Spectroscopic and Analytical Characterization Methodologies Beyond Basic Compound Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,4-dichloroquinazoline and its derivatives in solution.

In the synthesis of derivatives from this compound, particularly through nucleophilic aromatic substitution (SNAr), confirming the position of substitution is critical. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, with substitution generally favored at the C4 position. Two-dimensional NMR (2D-NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide an unambiguous method for confirming this regioselectivity. mdpi.com

NOESY experiments detect through-space interactions between protons that are in close proximity (typically <5 Å), which is invaluable for establishing stereochemistry and connectivity between different parts of a molecule. libretexts.orgyoutube.com In the case of a 4-substituted 2-chloroquinazoline (B1345744) derivative, a key NOESY correlation can be observed between the N-H proton of the substituent at the C4 position and the H5 proton on the quinazoline (B50416) ring. researchgate.net The detection of this cross-peak confirms that the substitution occurred at the C4 position, as a C2-substituted isomer would not exhibit this specific spatial relationship. mdpi.comresearchgate.net This experimental verification is crucial, as many synthetic reports assume regioselective outcomes without providing definitive proof. mdpi.com

| Technique | Purpose | Key Observation for C4-Substituted Quinazoline | Reference |

|---|---|---|---|

| 2D-NOESY | Regioselectivity confirmation of SNAr reactions | Through-space correlation (cross-peak) between the substituent's N-H proton and the H5 proton of the quinazoline core. | mdpi.comresearchgate.net |

Time-resolved NMR spectroscopy allows for the in-situ monitoring of chemical reactions, providing valuable data on reaction kinetics, the formation of intermediates, and the determination of reaction endpoints. iastate.edumagritek.com This technique is particularly applicable to studying the kinetics of substitution reactions involving this compound. By acquiring a series of NMR spectra at regular time intervals, the concentrations of reactants, products, and any observable intermediates can be quantified over time. nih.gov

Isotopic labeling, particularly with ¹⁵N, is a powerful tool for mechanistic studies and structural characterization of nitrogen-containing heterocycles like this compound. researchgate.netarkat-usa.org By synthetically incorporating ¹⁵N atoms at one or both nitrogen positions (N1 and N3) of the quinazoline ring, researchers can gain deeper insights into reaction mechanisms.

¹⁵N-labeled compounds can be analyzed using ¹⁵N NMR spectroscopy or by observing ¹H-¹⁵N and ¹³C-¹⁵N coupling constants in other NMR experiments. researchgate.net This can help track the fate of the nitrogen atoms during a chemical transformation. Furthermore, when coupled with mass spectrometry, ¹⁵N labeling provides a clear way to identify nitrogen-containing fragments, aiding in the elucidation of fragmentation pathways. nih.gov This approach is invaluable for distinguishing between proposed reaction mechanisms or for confirming the structures of complex reaction products. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (C₈H₄Cl₂N₂), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis provides an experimental mass value that can be compared to the theoretical value. A close match (typically within 5 ppm) validates the assigned molecular formula. thesciencein.orgnih.gov The distinct isotopic pattern created by the two chlorine atoms (³⁵Cl and ³⁷Cl) further aids in the confirmation.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₄Cl₂N₂ | nih.gov |

| Theoretical Monoisotopic Mass | 197.97515 Da | nih.gov |

| Typical Mass Accuracy Requirement | < 5 ppm | thesciencein.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. libretexts.org While the spectrum of an aromatic heterocycle can be complex, key regions can be analyzed to confirm the presence of the quinazoline core. libretexts.org

Key expected absorptions include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

C=C and C=N stretching: These vibrations from the fused aromatic and pyrimidine (B1678525) rings are expected in the 1650-1450 cm⁻¹ region. pressbooks.pub

C-Cl stretching: These absorptions generally appear in the fingerprint region, below 800 cm⁻¹.

The absence of broad absorptions in the 3500-3200 cm⁻¹ range would confirm the lack of O-H or N-H functional groups in the parent molecule. openstax.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | libretexts.org |

| Aromatic C=C | Stretching | 1600 - 1450 | pressbooks.pub |

| C=N (in-ring) | Stretching | 1650 - 1550 | libretexts.org |

| C-Cl | Stretching | 800 - 600 | openstax.org |

X-ray Crystallography for Solid-State Structure Elucidation

Such studies reveal that the quinazoline ring system is essentially planar. nih.gov The crystallographic data provides precise coordinates for each atom, confirming the connectivity and geometry. Information such as the crystal system, space group, and unit cell dimensions are determined, which characterize the packing of molecules in the crystal lattice. mdpi.com In the crystal structure of 2,4-dichloro-7-fluoroquinazoline (B1321832), π–π stacking interactions were observed between the planar quinazoline moieties of adjacent molecules. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₃Cl₂FN₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 3.8257 (3) | nih.gov |

| b (Å) | 15.0664 (9) | nih.gov |

| c (Å) | 14.3453 (6) | nih.gov |

| β (°) | 95.102 (5) | nih.gov |

| Volume (ų) | 823.59 (9) | nih.gov |

Chromatographic Methods for Purity Assessment (e.g., HPLC, GC-MS)

The purity of this compound is critical for its application as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are instrumental in assessing its purity and identifying potential process-related impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely employed method for the analysis of quinazoline derivatives, offering high resolution and sensitivity for the separation of the main component from its impurities. While specific validated methods for this compound are not extensively detailed in publicly available literature, methods for structurally related quinazoline compounds provide a strong basis for its analysis.

A common approach involves the use of a C18 or phenyl stationary phase, which provides effective separation based on the hydrophobicity of the analytes. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Gradient elution is often preferred to achieve optimal separation of impurities with varying polarities. Detection is commonly performed using a UV detector, as the quinazoline ring system exhibits strong chromophoric properties.

The development and validation of an HPLC method for purity assessment of this compound would typically follow ICH guidelines, ensuring parameters such as specificity, linearity, precision, accuracy, and robustness are thoroughly evaluated.

Table 1: Representative HPLC Conditions for the Analysis of Quinazoline Derivatives

| Parameter | Condition 1 (for general quinazoline derivatives) | Condition 2 (for a specific quinazoline derivative) |

| Stationary Phase | C18 (RP-18) | C18 |

| Mobile Phase | Acetonitrile/Methanol (95:5 v/v) | Acetate (B1210297) Buffer (pH 4.5) / Acetonitrile (1:1 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV Spectrophotometry | UV Spectrophotometry |

| Column Temperature | Ambient | Not Specified |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is well-suited for the purity assessment of this compound. This method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A non-polar or medium-polarity column, such as one coated with a phenyl-substituted polysiloxane, is often suitable for the analysis of chlorinated aromatic compounds. The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds with different volatilities.

Following separation by the GC, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "fingerprint" for the compound, allowing for its unambiguous identification. This is particularly useful for identifying unknown impurities.

The sensitivity of GC-MS also allows for the detection and quantification of trace-level impurities. The development of a robust GC-MS method for this compound would involve optimizing parameters such as the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings to achieve the desired separation and sensitivity.

Table 2: Illustrative GC-MS Parameters for the Analysis of Chlorinated Aromatic Compounds

| Parameter | Typical Condition |

| Column | Phenyl-substituted polysiloxane capillary column |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temperature hold, followed by a ramp to a final temperature |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (Quadrupole or Time-of-Flight) |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving 2,4-dichloroquinazoline. By modeling the electronic environment, DFT calculations offer a detailed understanding of the factors governing its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. nih.gov

DFT calculations have been employed to analyze the electronic properties of this compound and explain the observed regioselectivity in its reactions. A key aspect of this analysis is the examination of the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO indicates the most likely region for a molecule to accept electrons, making it a crucial predictor for the site of nucleophilic attack. nih.gov

Studies have shown that the carbon atom at the C4 position of the this compound ring possesses a significantly higher LUMO coefficient compared to the carbon atom at the C2 position. nih.govresearchgate.net This higher coefficient suggests that the C4 position is more electrophilic and, therefore, more susceptible to attack by nucleophiles. nih.gov This theoretical finding aligns with extensive experimental evidence showing that nucleophilic substitution preferentially occurs at the C4 position under mild conditions. stackexchange.com

DFT calculations using the ωB97X-D functional with a 6-31G(d) basis set have been used to quantify these electronic properties. nih.gov The results consistently highlight the greater electrophilicity of the C4 carbon. nih.gov

| Atom | Atomic Charge | LUMO Coefficient |

|---|---|---|

| C2 | Data not available in snippets | Lower Value |

| C4 | Data not available in snippets | Higher Value |

To further understand the reaction mechanism and the origins of regioselectivity, DFT calculations have been used to model the transition states of nucleophilic attacks on this compound. nih.gov By calculating the activation energies for the reaction pathways at both the C2 and C4 positions, researchers can determine the kinetically favored product. nih.gov

The modeling of the nucleophilic attack by aniline (B41778) on this compound revealed that the transition state for the attack at the C4 position has a lower activation energy than the attack at the C2 position. nih.gov A lower activation energy corresponds to a faster reaction rate, providing a quantitative explanation for the preferential formation of the 4-substituted product. nih.gov The geometry of the transition states was confirmed through vibrational analysis, which identified a single imaginary frequency for each, corresponding to the reaction coordinate. nih.gov This analysis supports a two-step addition/elimination SNAr mechanism, proceeding through a Meisenheimer σ adduct intermediate. nih.gov

The combination of LUMO coefficient analysis and transition state energy calculations allows for the accurate prediction of regioselectivity and reactivity in this compound chemistry. nih.gov The DFT calculations consistently predict that the C4 position is the more reactive site for nucleophilic aromatic substitution, which is in excellent agreement with experimental observations where substitution at C2 requires more forcing conditions like higher temperatures. nih.govstackexchange.com

These theoretical insights are valuable for synthetic chemists, providing a rational basis for designing reaction conditions to achieve desired products. researchgate.net By understanding the underlying electronic factors, it is possible to predict how different substituents on the quinazoline (B50416) ring or variations in the nucleophile might influence the reaction outcome. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations have been utilized to study the behavior and stability of complexes formed between derivatives of this compound and biological targets, such as enzymes. researchgate.netd-nb.info While DFT provides static pictures of molecules and transition states, MD simulations offer a dynamic view of molecular interactions over time.

In studies involving quinazoline derivatives as potential inhibitors of enzymes like acetylcholinesterase (AChE), MD simulations were performed to confirm the stability of the ligand-receptor complex predicted by molecular docking. researchgate.netd-nb.info Key parameters analyzed in these simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions in the complex over time, indicating its structural stability.

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different parts of the complex, such as specific amino acid residues in the protein or parts of the ligand.

Radius of Gyration (Rg): Indicates the compactness of the complex over the simulation period.

These simulations have confirmed the stability of hydrogen bond interactions and other favorable interactions between quinazoline derivatives and key residues within the active sites of their target proteins, supporting their potential as therapeutic agents. researchgate.netd-nb.info

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov For derivatives of quinazoline, QSAR models have been developed to predict their inhibitory activity against specific biological targets, such as the erbB-2 tyrosine kinase. nih.gov

These models use various physicochemical or theoretical molecular descriptors as predictor variables to forecast the activity of new, unsynthesized compounds. wikipedia.org This approach aids in drug discovery by prioritizing the synthesis of compounds with the highest predicted potency and guiding lead optimization. digitellinc.com

A QSAR study on quinazoline derivatives as erbB-2 inhibitors utilized methods like Multiple Linear Regression (MLR). nih.gov The developed MLR model demonstrated statistical significance and identified key descriptors influencing the inhibitory activity. nih.gov

| Descriptor Type | Specific Descriptor | Influence on Activity |

|---|---|---|

| Estate Contribution | SaaOE-Index | Most important descriptor (positively correlated) |

| Estate Contribution | SsClE-index | Positively correlated (suggests electron-withdrawing groups at C4 enhance activity) |

| Estate Contribution | SsCH3E-index | Large deactivating effect |

The results indicated that specific electrotopological state (E-state) indices, which describe the electronic and topological attributes of atoms in a molecule, are crucial for activity. For instance, the model suggested that having an electron-withdrawing group at the 4th position of the quinazoline ring enhances the inhibitory activity. nih.gov Such insights are invaluable for the rational design of new, more potent enzyme inhibitors based on the quinazoline scaffold.

Applications in Medicinal Chemistry and Drug Discovery

2,4-Dichloroquinazoline as a Privileged Scaffold

In the field of medicinal chemistry, a "privileged structure" is a molecular framework that can be modified to bind to various biological targets, leading to the development of drugs for different diseases nih.govnih.gov. The quinazoline (B50416) core, and specifically the 4-aminoquinazoline scaffold derived from this compound, is widely recognized as such a privileged structure nih.govresearchgate.net. This framework is a key component in numerous compounds exhibiting a pleiotropic pharmacological profile, including anticancer, vasodilator, anti-inflammatory, antiviral, and antiparasitic properties nih.gov.

The utility of this compound lies in the regioselective nucleophilic aromatic substitution (SNAr) of its chlorine atoms. The chlorine at the 4-position is significantly more susceptible to nucleophilic attack than the one at the 2-position nih.govresearchgate.net. This predictable reactivity allows for the controlled synthesis of 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines, which are precursors to a multitude of bioactive molecules nih.gov. Density functional theory (DFT) calculations have confirmed that the carbon atom at the 4-position of the this compound ring has a higher lowest unoccupied molecular orbital (LUMO) coefficient, making it the more electrophilic center for nucleophilic attack nih.govresearchgate.net. This inherent electronic property is fundamental to its role as a versatile and privileged building block in drug discovery.

Anticancer Activity and Mechanisms of Action

Derivatives synthesized from the this compound scaffold have demonstrated significant antitumor activities through multiple mechanisms of action guidechem.com. The adaptability of the quinazoline ring allows for the design of molecules that can interact with various cellular targets involved in cancer progression.

DNA Intercalation

Certain derivatives of this compound function as DNA intercalating agents nih.gov. Intercalators are molecules with a planar aromatic structure that can insert themselves between the base pairs of the DNA double helix patsnap.com. This insertion disrupts the normal structure and function of DNA, leading to an elongation and unwinding of the helix patsnap.comresearchgate.net. Such structural distortion can interfere with crucial cellular processes like DNA replication and transcription, ultimately inhibiting cancer cell proliferation patsnap.com. The planar quinazoline ring system is a key pharmacophoric feature that facilitates this mode of action nih.gov. For instance, studies on novel nih.govguidechem.comnih.govtriazolo[4,3-c]quinazolines, synthesized from this compound, have shown their ability to bind to DNA through intercalation, contributing to their cytotoxic effects nih.gov.

Table 1: DNA Intercalation Activity of a Quinazoline Derivative

| Compound | DNA Intercalation IC₅₀ (µM) |

|---|---|

| Compound 16 (a nih.govguidechem.comnih.govtriazolo[4,3-c]quinazoline derivative) | 10.25 |

| Reference Compound VIIa | 48.30 |

Data sourced from a study on nih.govguidechem.comnih.govtriazolo[4,3-c]quinazolines derived from this compound. nih.gov

Topoisomerase II (Topo II) Inhibition

Topoisomerase II is an essential enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks, allowing another DNA strand to pass through before resealing the break frontiersin.org. Many effective anticancer drugs, known as Topo II inhibitors, target this enzyme drugbank.com. Some function as "poisons" by stabilizing the temporary complex formed between Topoisomerase II and DNA, leading to permanent DNA strand breaks and cell death frontiersin.org. Derivatives of this compound have been developed as intercalative Topo II inhibitors nih.gov. These compounds first intercalate into the DNA and then inhibit the action of the Topoisomerase II enzyme, a dual mechanism that enhances their anticancer efficacy nih.govnih.gov. Research on a series of 1,2,4-triazolo[4,3-c]quinazolines demonstrated that these molecules, derived from a this compound intermediate, exhibit Topo II inhibitory activity, which is believed to contribute significantly to their cytotoxicity nih.gov.

Table 2: Topoisomerase II Inhibitory Activity of a Quinazoline Derivative

| Compound | Topo II Inhibition IC₅₀ (µM) |

|---|---|

| Compound 16 (a nih.govguidechem.comnih.govtriazolo[4,3-c]quinazoline derivative) | 15.16 |

| Doxorubicin (Reference Drug) | Not specified in source |

| Reference Compound VIIa | 7.45 |

Data from a study evaluating derivatives of this compound. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is common in many human tumors, making it a prime target for anticancer therapies nih.govnih.gov. The 4-anilinoquinazoline (B1210976) structure, readily synthesized from this compound, is a classic pharmacophore for EGFR tyrosine kinase inhibitors (EGFR-TKIs) nih.govamazonaws.com. These inhibitors typically act by competing with adenosine (B11128) triphosphate (ATP) at the kinase's catalytic domain, thereby blocking the downstream signaling pathways that lead to cell proliferation nih.gov. Numerous successful EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, are based on the 4-anilinoquinazoline scaffold amazonaws.com. Research has shown that specific substitutions on the aniline (B41778) ring of 4-anilinoquinazolines can yield highly potent and selective inhibitors of EGFR nih.govfrontiersin.org.

Cell Cycle Arrest (e.g., G2/M phase)

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell division, and inducing cell cycle arrest is a key strategy in cancer therapy nih.gov. Several studies have reported that derivatives originating from the this compound scaffold can halt the cell cycle at the G2/M checkpoint nih.govnih.gov. This arrest prevents the cell from entering mitosis, thereby inhibiting proliferation nih.govnih.gov. For example, a novel 4-phenoxyquinazoline (B3048288) derivative, H-22, was found to cause G2/M arrest, contributing to its antiproliferative activity nih.gov. Similarly, another study on a 1,2,4-triazolo[4,3-c]quinazoline derivative showed it arrested the cell cycle in the G2-M phase in HepG-2 cancer cells nih.gov. This mechanism is often linked to the modulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases researchgate.netmdpi.com.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural process for removing damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. Many anticancer agents work by inducing apoptosis in tumor cells nih.govresearchgate.net. Derivatives of this compound have been shown to trigger apoptosis through various pathways nih.govbue.edu.eg. The induction of apoptosis by these compounds is often a consequence of the cellular damage caused by other mechanisms, such as DNA damage or cell cycle arrest nih.govbue.edu.eg. Studies have demonstrated that treatment with quinazoline-based compounds leads to classic signs of apoptosis, such as chromatin condensation and the activation of caspases, which are key enzymes in the apoptotic cascade nih.govnih.gov. For instance, a 2,4-disubstituted quinazoline derivative was found to induce cancer cell apoptosis following the downregulation of ribosomal RNA synthesis and the activation of the tumor suppressor protein p53 nih.gov.

Tubulin Polymerization Modulation

Derivatives of this compound have been identified as modulators of tubulin polymerization, a critical process in cell division, making them a target for anticancer drug development. Research has shown that certain 2,4-disubstituted quinazoline derivatives can act as inducers of tubulin polymerization. nih.gov A study on a series of these compounds revealed that some were highly cytotoxic, with IC50 values ranging from 2.1 to 14.3 µM. nih.gov Specifically, two compounds from this series were found to be highly active as inducers of tubulin polymerization. nih.gov